molecular formula C18H11NO3 B12651364 1-(8-Nitro-1-pyrenyl)-ethanone CAS No. 32832-28-3

1-(8-Nitro-1-pyrenyl)-ethanone

Cat. No.: B12651364
CAS No.: 32832-28-3
M. Wt: 289.3 g/mol
InChI Key: COQZKYOQTHYKMB-UHFFFAOYSA-N
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Description

1-(8-Nitro-1-pyrenyl)-ethanone is an organic compound characterized by the presence of a nitro group attached to a pyrene ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Nitro-1-pyrenyl)-ethanone typically involves nitration of pyrene followed by acetylation. The nitration process introduces a nitro group to the pyrene ring, which is then followed by the introduction of an ethanone group through acetylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution occurs at the correct position on the pyrene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Nitro-1-pyrenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 1-(8-Amino-1-pyrenyl)-ethanone.

    Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(8-Nitro-1-pyrenyl)-ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism by which 1-(8-Nitro-1-pyrenyl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The pyrene ring can intercalate with DNA, affecting gene expression and cellular function. The ethanone group can form covalent bonds with nucleophilic sites on proteins, altering their activity.

Comparison with Similar Compounds

1-(8-Nitro-1-pyrenyl)-ethanone can be compared with other nitro-substituted pyrene derivatives, such as:

  • N-(8-Nitro-1-pyrenyl)acetamide
  • 2-(8-Nitro-1-pyrenyl)-O6-benzyl-3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyguanosine

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group, pyrene ring, and ethanone group makes it a versatile compound for various applications.

By understanding the properties, reactions, and applications of this compound, researchers can harness its potential in advancing scientific knowledge and developing new technologies.

Properties

CAS No.

32832-28-3

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

1-(8-nitropyren-1-yl)ethanone

InChI

InChI=1S/C18H11NO3/c1-10(20)13-6-4-11-2-3-12-5-9-16(19(21)22)15-8-7-14(13)17(11)18(12)15/h2-9H,1H3

InChI Key

COQZKYOQTHYKMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)[N+](=O)[O-]

Origin of Product

United States

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